molecular formula C26H17BrF3N5O5S B11695729 3-bromo-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11695729
M. Wt: 648.4 g/mol
InChI Key: UBDPGYFRDWJUJW-UHFFFAOYSA-N
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Description

3-bromo-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the thiophen-2-yl group: This step involves the coupling of the pyrazolo[1,5-a]pyrimidine core with a thiophene derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Functionalization with the ethoxyphenoxy and nitrophenyl groups: These groups can be introduced through nucleophilic aromatic substitution reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and phenyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2)

    Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe)

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene group.

    Reduction: Formation of amino derivatives from the nitro group.

    Substitution: Formation of azido or methoxy derivatives from the bromo group.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its complex structure and potential biological activity.

    Materials Science: The unique electronic properties of the pyrazolo[1,5-a]pyrimidine core and the thiophene group make this compound a candidate for use in organic electronics and optoelectronic devices.

    Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules and as a probe for studying various chemical reactions.

Mechanism of Action

The mechanism of action of 3-bromo-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Similar structure with a chloro group instead of a bromo group.

    4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Similar thiophene derivative with different functional groups.

Uniqueness

The uniqueness of 3-bromo-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its combination of functional groups, which provides a unique set of chemical and biological properties

Properties

Molecular Formula

C26H17BrF3N5O5S

Molecular Weight

648.4 g/mol

IUPAC Name

3-bromo-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C26H17BrF3N5O5S/c1-2-39-16-5-7-17(8-6-16)40-18-11-14(10-15(12-18)35(37)38)31-25(36)23-22(27)24-32-19(20-4-3-9-41-20)13-21(26(28,29)30)34(24)33-23/h3-13H,2H2,1H3,(H,31,36)

InChI Key

UBDPGYFRDWJUJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3Br)C5=CC=CS5)C(F)(F)F

Origin of Product

United States

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